Cas no 2228661-28-5 (tert-butyl N-1-(4,6-dichloropyridin-3-yl)-2-oxoethyl-N-methylcarbamate)

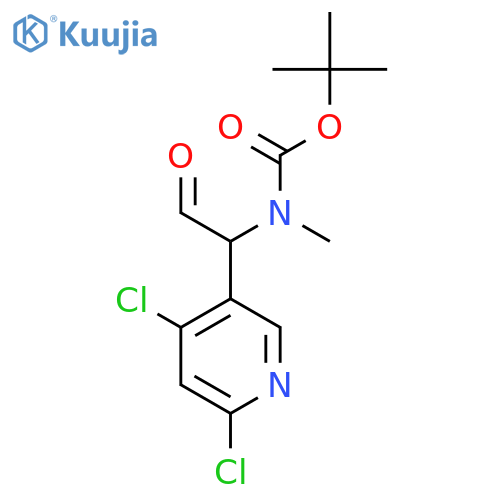

2228661-28-5 structure

商品名:tert-butyl N-1-(4,6-dichloropyridin-3-yl)-2-oxoethyl-N-methylcarbamate

tert-butyl N-1-(4,6-dichloropyridin-3-yl)-2-oxoethyl-N-methylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-1-(4,6-dichloropyridin-3-yl)-2-oxoethyl-N-methylcarbamate

- tert-butyl N-[1-(4,6-dichloropyridin-3-yl)-2-oxoethyl]-N-methylcarbamate

- EN300-1892760

- 2228661-28-5

-

- インチ: 1S/C13H16Cl2N2O3/c1-13(2,3)20-12(19)17(4)10(7-18)8-6-16-11(15)5-9(8)14/h5-7,10H,1-4H3

- InChIKey: WRVCKYOYGGUWST-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(N=CC=1C(C=O)N(C)C(=O)OC(C)(C)C)Cl

計算された属性

- せいみつぶんしりょう: 318.0537978g/mol

- どういたいしつりょう: 318.0537978g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 360

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 59.5Ų

tert-butyl N-1-(4,6-dichloropyridin-3-yl)-2-oxoethyl-N-methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1892760-10.0g |

tert-butyl N-[1-(4,6-dichloropyridin-3-yl)-2-oxoethyl]-N-methylcarbamate |

2228661-28-5 | 10g |

$6390.0 | 2023-06-03 | ||

| Enamine | EN300-1892760-0.05g |

tert-butyl N-[1-(4,6-dichloropyridin-3-yl)-2-oxoethyl]-N-methylcarbamate |

2228661-28-5 | 0.05g |

$1247.0 | 2023-09-18 | ||

| Enamine | EN300-1892760-0.1g |

tert-butyl N-[1-(4,6-dichloropyridin-3-yl)-2-oxoethyl]-N-methylcarbamate |

2228661-28-5 | 0.1g |

$1307.0 | 2023-09-18 | ||

| Enamine | EN300-1892760-10g |

tert-butyl N-[1-(4,6-dichloropyridin-3-yl)-2-oxoethyl]-N-methylcarbamate |

2228661-28-5 | 10g |

$6390.0 | 2023-09-18 | ||

| Enamine | EN300-1892760-0.25g |

tert-butyl N-[1-(4,6-dichloropyridin-3-yl)-2-oxoethyl]-N-methylcarbamate |

2228661-28-5 | 0.25g |

$1366.0 | 2023-09-18 | ||

| Enamine | EN300-1892760-0.5g |

tert-butyl N-[1-(4,6-dichloropyridin-3-yl)-2-oxoethyl]-N-methylcarbamate |

2228661-28-5 | 0.5g |

$1426.0 | 2023-09-18 | ||

| Enamine | EN300-1892760-5.0g |

tert-butyl N-[1-(4,6-dichloropyridin-3-yl)-2-oxoethyl]-N-methylcarbamate |

2228661-28-5 | 5g |

$4309.0 | 2023-06-03 | ||

| Enamine | EN300-1892760-1.0g |

tert-butyl N-[1-(4,6-dichloropyridin-3-yl)-2-oxoethyl]-N-methylcarbamate |

2228661-28-5 | 1g |

$1485.0 | 2023-06-03 | ||

| Enamine | EN300-1892760-5g |

tert-butyl N-[1-(4,6-dichloropyridin-3-yl)-2-oxoethyl]-N-methylcarbamate |

2228661-28-5 | 5g |

$4309.0 | 2023-09-18 | ||

| Enamine | EN300-1892760-1g |

tert-butyl N-[1-(4,6-dichloropyridin-3-yl)-2-oxoethyl]-N-methylcarbamate |

2228661-28-5 | 1g |

$1485.0 | 2023-09-18 |

tert-butyl N-1-(4,6-dichloropyridin-3-yl)-2-oxoethyl-N-methylcarbamate 関連文献

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

2228661-28-5 (tert-butyl N-1-(4,6-dichloropyridin-3-yl)-2-oxoethyl-N-methylcarbamate) 関連製品

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬